An In-depth Technical Guide to 2-Pentanone Oxime: Chemical Properties and Structure
An In-depth Technical Guide to 2-Pentanone Oxime: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-pentanone oxime. The information is presented to support research, scientific analysis, and drug development activities where this compound may be a key intermediate or subject of study. All quantitative data has been summarized in clear, structured tables, and detailed experimental protocols are provided for key methodologies.
Chemical and Physical Properties
2-Pentanone oxime, also known as methyl n-propyl ketoxime, is an organic compound with the chemical formula C₅H₁₁NO.[1] It is a colorless to pale yellow liquid at room temperature and is soluble in water and organic solvents.[2] This solubility makes it a versatile reagent in various chemical reactions.[2]
The physical and chemical properties of 2-pentanone oxime are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| CAS Number | 623-40-5 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 168 °C | [3] |
| Density | 0.908 g/mL | [3] |
| Solubility | Soluble in water and organic solvents | [2] |
| Flash Point | 78 °C | [3] |
| Refractive Index | 1.445 | [3] |
Chemical Structure and Isomerism
The structure of 2-pentanone oxime is characterized by a pentane (B18724) backbone with an oxime functional group (=N-OH) at the second carbon position. A key feature of its structure is the existence of geometric isomers, specifically E and Z isomers, arising from the restricted rotation around the C=N double bond.
The nomenclature of these isomers is based on the Cahn-Ingold-Prelog priority rules, which consider the arrangement of substituents around the double bond. The lone pair on the nitrogen is considered the lowest priority group.
Caption: Geometric isomers of 2-pentanone oxime.
The synthesis of 2-pentanone oxime typically results in a mixture of the (E) and (Z) isomers.[4] The separation of these isomers can be challenging due to their similar physical properties but can be achieved using techniques such as fractional crystallization or column chromatography.[5][6]
Experimental Protocols
Synthesis of 2-Pentanone Oxime
A common and straightforward laboratory method for the synthesis of 2-pentanone oxime involves the reaction of 2-pentanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.
Caption: General workflow for the synthesis of 2-pentanone oxime.
Materials and Reagents:
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2-Pentanone
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (B1210297) (CH₃COONa) or other suitable base
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Ethanol
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Water
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Diethyl ether or other suitable extraction solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 2-pentanone in a suitable solvent such as aqueous ethanol.
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Add a slight molar excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.
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Stir the reaction mixture at room temperature. Gentle heating may be applied to increase the reaction rate.
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Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Once the reaction is complete, add water to the mixture and extract the product with an organic solvent like diethyl ether.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2-pentanone oxime as a mixture of E/Z isomers.
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If necessary, the isomers can be separated and purified by column chromatography on silica (B1680970) gel or by fractional crystallization.[5][6]
Reaction Mechanism of Oxime Formation
The formation of an oxime from a ketone and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a weak acid.
Caption: Reaction mechanism for the formation of 2-pentanone oxime.
Mechanism Steps:
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Protonation of the Carbonyl Oxygen: The carbonyl oxygen of 2-pentanone is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon.
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Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group.
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Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated, leading to the formation of the C=N double bond of the oxime.
Spectroscopic Data
¹H NMR Spectroscopy
The chemical shifts of protons, especially those alpha to the C=N bond, are influenced by the stereochemistry of the oxime. The anisotropic effect of the hydroxyl group will cause a downfield shift for the substituent that is syn (on the same side) to it. For 2-pentanone oxime, this would be the methyl group in the (E)-isomer and the propyl group in the (Z)-isomer.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Protons | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) |
| N-OH | ~8.0-9.0 (broad s) | ~8.0-9.0 (broad s) |
| -CH₂- (alpha to C=N) | ~2.2-2.4 (t) | ~2.4-2.6 (t) |
| -CH₃ (alpha to C=N) | ~1.9-2.1 (s) | ~1.8-2.0 (s) |
| -CH₂- (beta to C=N) | ~1.4-1.6 (sextet) | ~1.4-1.6 (sextet) |
| -CH₃ (gamma to C=N) | ~0.9-1.0 (t) | ~0.9-1.0 (t) |
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the vicinity of the C=N bond will differ between the E and Z isomers.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Carbon | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) |
| C=N | ~158-162 | ~158-162 |
| -CH₂- (alpha to C=N) | ~30-35 | ~25-30 |
| -CH₃ (alpha to C=N) | ~10-15 | ~15-20 |
| -CH₂- (beta to C=N) | ~20-25 | ~20-25 |
| -CH₃ (gamma to C=N) | ~13-15 | ~13-15 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-pentanone oxime will exhibit characteristic absorption bands for the O-H, C=N, and N-O functional groups. The exact positions of these bands may show slight variations between the E and Z isomers.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (oxime) | 3150-3450 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=N stretch (oxime) | 1640-1690 |
| N-O stretch | 930-960 |
This guide provides a foundational understanding of the chemical properties and structure of 2-pentanone oxime for professionals in scientific research and development. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.
